molecular formula C20H19N5O5 B5528878 2-(6,7-dimethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-N'-(2-methoxy-3-nitrobenzylidene)acetohydrazide

2-(6,7-dimethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-N'-(2-methoxy-3-nitrobenzylidene)acetohydrazide

Cat. No. B5528878
M. Wt: 409.4 g/mol
InChI Key: WLDQWICGLOKVLK-UFFVCSGVSA-N
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Description

Quinoxaline derivatives are a class of heterocyclic compounds that have drawn attention due to their wide range of biological activities and applications in medicinal chemistry. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The specific compound mentioned, although not directly studied, falls within this category and is likely to share some of the chemical and physical characteristics associated with quinoxaline derivatives.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves condensation reactions between 1,2-diketones and 1,2-diamines or by cyclization of o-phenylenediamines with α-diketones. For example, the synthesis of related compounds like (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate Schiff-base was achieved through the condensation reaction of 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution (Li Jia-ming, 2009).

Molecular Structure Analysis

X-ray crystallography is a common method for analyzing the molecular structure of quinoxaline derivatives. For instance, the structural characterization of (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate (NBQA) was carried out using single-crystal X-ray diffraction, revealing details about its molecular geometry and intermolecular interactions (Oumeria Kourat et al., 2020).

Chemical Reactions and Properties

Quinoxaline derivatives can undergo various chemical reactions, including cyclization, substitution, and redox reactions. For example, 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides are known to be reduced to the corresponding quinoline-3-carboxamides by zinc in glacial acetic acid (I. Ukrainets, L. Sidorenko, O. Golovchenko, 2007).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as melting points, solubility, and crystallinity, can be influenced by their specific chemical structures. For instance, the crystal structure, spectroscopic characterization, and nonlinear optical properties of derivatives like (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide have been thoroughly investigated, demonstrating the compound's solid-state characteristics and potential applications in material science (Nourdine Boukabcha et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of quinoxaline derivatives, are closely related to their molecular structure. Studies on compounds like N′-(2-Hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazonatooxovanadium(V) have explored their coordination chemistry, showcasing the versatile nature of these molecules in forming complex structures with metal ions (Hui-min Liu et al., 2013).

properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-4H-quinoxalin-2-yl)-N-[(E)-(2-methoxy-3-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5/c1-11-7-14-15(8-12(11)2)23-20(27)16(22-14)9-18(26)24-21-10-13-5-4-6-17(25(28)29)19(13)30-3/h4-8,10H,9H2,1-3H3,(H,23,27)(H,24,26)/b21-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDQWICGLOKVLK-UFFVCSGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=O)N2)CC(=O)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(C(=O)N2)CC(=O)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-N'-(2-methoxy-3-nitrobenzylidene)acetohydrazide

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